molecular formula C13H7BrN2O2 B8291426 3-Bromo-4-(5-formyl-pyridin-2-yloxy)-benzonitrile

3-Bromo-4-(5-formyl-pyridin-2-yloxy)-benzonitrile

Cat. No.: B8291426
M. Wt: 303.11 g/mol
InChI Key: NIGRDXUINYZMJZ-UHFFFAOYSA-N
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Description

3-Bromo-4-(5-formyl-pyridin-2-yloxy)-benzonitrile is a useful research compound. Its molecular formula is C13H7BrN2O2 and its molecular weight is 303.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C13H7BrN2O2

Molecular Weight

303.11 g/mol

IUPAC Name

3-bromo-4-(5-formylpyridin-2-yl)oxybenzonitrile

InChI

InChI=1S/C13H7BrN2O2/c14-11-5-9(6-15)1-3-12(11)18-13-4-2-10(8-17)7-16-13/h1-5,7-8H

InChI Key

NIGRDXUINYZMJZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C#N)Br)OC2=NC=C(C=C2)C=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

Combine 6-chloro-pyridine-3-carbaldehyde (1.00 g, 7.09 mmol), 3-bromo-4-hydroxy-benzonitrile (1.48 g, 7.80 mmol) in dimethylacetamide (40 mL). Add potassium carbonate (1.47 g, 10.64 mmol) and stir and heat the reaction at 130° C. for 2 h. Let cool down the reaction to room temperature and poured into water. Filter the precipitate formed, washing with water, to give the title compound (1.55 g, 72%)
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.48 g
Type
reactant
Reaction Step Two
Quantity
1.47 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
40 mL
Type
solvent
Reaction Step Five
Yield
72%

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